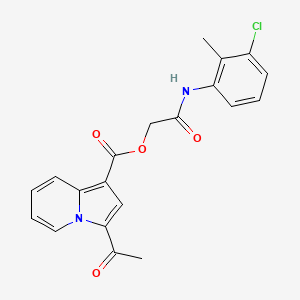
2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. The reactivity of similar compounds has been explored in synthesizing a range of biologically active molecules, demonstrating the potential utility of this compound in medicinal chemistry. For instance, compounds synthesized from related structures have shown significant antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).
Biological Activities
Compounds synthesized from chemically related precursors have exhibited a variety of biological activities, including antimicrobial properties. Studies have shown that certain synthesized derivatives display strong antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as against yeast, highlighting the potential for these compounds to contribute to the development of new antimicrobial drugs (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Anticonvulsant Properties
Research into compounds with structural similarities has also revealed potential anticonvulsant properties. Some derivatives have shown considerable activity in various test models for anticonvulsant effects, indicating the relevance of this class of compounds in the search for new treatments for epilepsy and related disorders. The ability to block sodium channels in a frequency-dependent manner is a particularly promising feature, as it suggests a mechanism of action that could be exploited in drug design (Unverferth et al., 1998).
Propriétés
IUPAC Name |
[2-(3-chloro-2-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-12-15(21)6-5-7-16(12)22-19(25)11-27-20(26)14-10-18(13(2)24)23-9-4-3-8-17(14)23/h3-10H,11H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZNAGOCVYLNHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

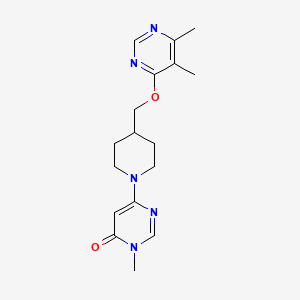
![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)
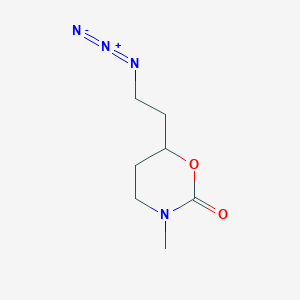
![(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2407492.png)
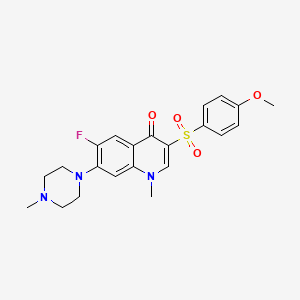
![3-[4-(Tert-butyl)phenoxy]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2407495.png)
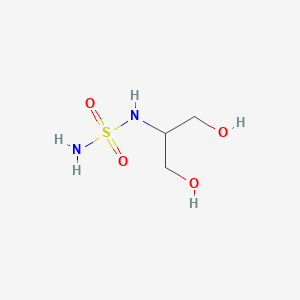

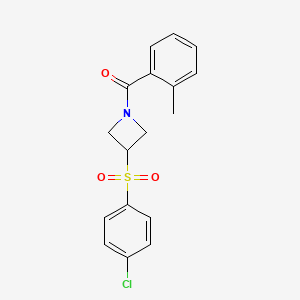
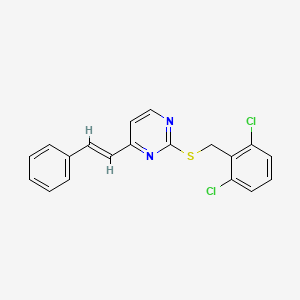


![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)
![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2407511.png)